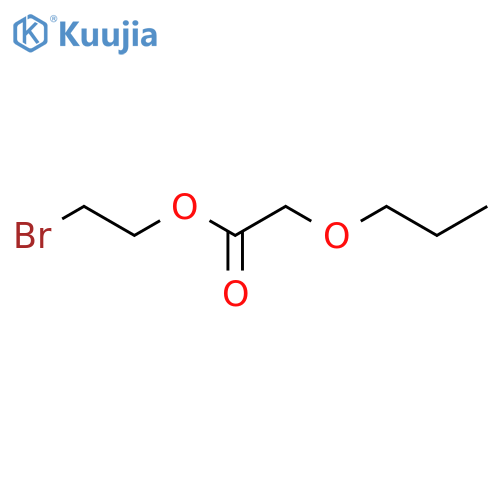Cas no 2166983-88-4 (2-bromoethyl 2-propoxyacetate)

2-bromoethyl 2-propoxyacetate 化学的及び物理的性質
名前と識別子
-
- 2-bromoethyl 2-propoxyacetate
- EN300-1572573
- 2166983-88-4
-
- インチ: 1S/C7H13BrO3/c1-2-4-10-6-7(9)11-5-3-8/h2-6H2,1H3
- InChIKey: YAIYFQOAONPFHS-UHFFFAOYSA-N
- ほほえんだ: BrCCOC(COCCC)=O
計算された属性
- せいみつぶんしりょう: 224.00481g/mol
- どういたいしつりょう: 224.00481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 7
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 35.5Ų
2-bromoethyl 2-propoxyacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1572573-0.25g |
2-bromoethyl 2-propoxyacetate |
2166983-88-4 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1572573-0.5g |
2-bromoethyl 2-propoxyacetate |
2166983-88-4 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1572573-10000mg |
2-bromoethyl 2-propoxyacetate |
2166983-88-4 | 10000mg |
$3131.0 | 2023-09-24 | ||
| Enamine | EN300-1572573-0.05g |
2-bromoethyl 2-propoxyacetate |
2166983-88-4 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-1572573-5.0g |
2-bromoethyl 2-propoxyacetate |
2166983-88-4 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1572573-100mg |
2-bromoethyl 2-propoxyacetate |
2166983-88-4 | 100mg |
$640.0 | 2023-09-24 | ||
| Enamine | EN300-1572573-1.0g |
2-bromoethyl 2-propoxyacetate |
2166983-88-4 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1572573-2.5g |
2-bromoethyl 2-propoxyacetate |
2166983-88-4 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1572573-1000mg |
2-bromoethyl 2-propoxyacetate |
2166983-88-4 | 1000mg |
$728.0 | 2023-09-24 | ||
| Enamine | EN300-1572573-50mg |
2-bromoethyl 2-propoxyacetate |
2166983-88-4 | 50mg |
$612.0 | 2023-09-24 |
2-bromoethyl 2-propoxyacetate 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
9. Back matter
-
10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
2-bromoethyl 2-propoxyacetateに関する追加情報
Introduction to 2-bromoethyl 2-propoxyacetate (CAS No. 2166983-88-4)
2-bromoethyl 2-propoxyacetate, identified by the Chemical Abstracts Service Number (CAS No.) 2166983-88-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This ester derivative exhibits a unique structural configuration that makes it a valuable intermediate in the development of various bioactive molecules. The presence of both bromine and propoxy functional groups endows it with distinct reactivity, facilitating its use in diverse chemical transformations.
The compound's molecular structure consists of an ethyl chain substituted with a bromine atom at the alpha position relative to the ester group, coupled with a propoxy moiety attached to the carbonyl carbon. This dual functionality positions 2-bromoethyl 2-propoxyacetate as a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry and agrochemical applications. Its reactivity allows for nucleophilic substitution reactions, enabling the introduction of various substituents at strategic positions within the molecule.
In recent years, 2-bromoethyl 2-propoxyacetate has garnered attention due to its potential role in the synthesis of novel therapeutic agents. Researchers have explored its utility in constructing heterocyclic scaffolds, which are prevalent in many pharmacologically active compounds. The bromine atom serves as a handle for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. For instance, it has been employed in the preparation of kinase inhibitors, where precise molecular modifications can enhance binding affinity and selectivity.
Moreover, the propoxy group contributes to the compound's solubility and metabolic stability, making it an attractive candidate for drug development. Studies have demonstrated its incorporation into peptidomimetics and small-molecule libraries, where its structural features contribute to improved pharmacokinetic profiles. The ester linkage also provides a site for enzymatic hydrolysis, which can be exploited to design prodrugs that release active species in vivo under specific physiological conditions.
Advances in synthetic methodologies have further expanded the applications of CAS No. 2166983-88-4. Modern techniques such as palladium-catalyzed cross-coupling reactions and organometallic transformations have enabled efficient derivatization of this compound, opening new avenues for molecular diversification. These methods allow for seamless integration into complex synthetic pathways, streamlining the production of target molecules with high yields and purity.
The pharmaceutical industry has been particularly interested in leveraging 2-bromoethyl 2-propoxyacetate for its potential as a precursor to bioactive compounds. For example, researchers have investigated its role in generating novel antiviral agents by modifying its core structure through sequential functionalization steps. The ability to introduce diverse substituents at multiple positions provides chemists with unparalleled flexibility in designing molecules with tailored biological activities.
Additionally, agrochemical applications of this compound have emerged as a promising field of study. Its structural features make it suitable for synthesizing herbicides and pesticides that exhibit improved efficacy and environmental compatibility. By optimizing its chemical properties, scientists aim to develop formulations that offer enhanced crop protection while minimizing ecological impact.
The synthesis of CAS No. 2166983-88-4 itself presents an interesting challenge due to its reactive nature. Industrial-scale production requires careful optimization to ensure high yields and minimal byproduct formation. Recent developments in catalytic systems have enabled more sustainable synthetic routes, reducing reliance on harsh reagents and energy-intensive processes. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
In conclusion, 2-bromoethyl 2-propoxyacetate (CAS No. 2166983-88-4) represents a cornerstone compound in modern organic synthesis and drug discovery. Its unique structural attributes and reactivity make it indispensable for constructing complex bioactive molecules across multiple industries. As research continues to uncover new applications for this versatile intermediate, its significance is poised to grow further, driving innovation in medicinal chemistry and beyond.
2166983-88-4 (2-bromoethyl 2-propoxyacetate) 関連製品
- 1283291-01-9(2-(Cyclohexylamino)adamantane-2-carbonitrile)
- 899994-29-7(4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-2-(2-methoxyphenyl)ethylbenzamide)
- 1396848-48-8(N-[(2,5-dimethylfuran-3-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzene-1-sulfonamide)
- 2307784-33-2(2-(4-(Hydrazinylmethyl)phenyl)peperidine)
- 2307772-55-8(rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride)
- 58047-42-0(4-Bromo-4’,4”-dimethyltriphenylamine)
- 2169633-74-1(2-methyl-1-oxa-8-thia-5-azaspiro5.5undecane)
- 1185013-45-9(3-(3-chlorophenyl)-8-(4-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 2413898-42-5(tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate)
- 2034304-48-6(N-[8-(Methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide)




